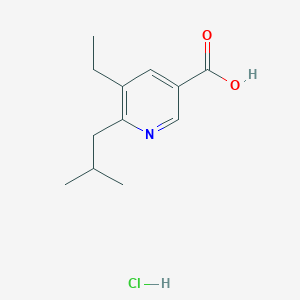
5-Amino-3,4-dimethyl-1H-pyrazole-1-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazole-1-carboximidamide, 5-amino-3,4-dimethyl- is a heterocyclic compound that features a pyrazole ring with amino and carboximidamide functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-Pyrazole-1-carboximidamide, 5-amino-3,4-dimethyl- can be synthesized through several methods. One common approach involves the reaction of pyrazole with cyanamide, followed by crystallization from the reaction mixture . Another method includes the cyclization of aminoguanidine carbonate with 1,1,3,3-tetramethoxypropane .
Industrial Production Methods: Industrial production of this compound typically involves the use of readily available starting materials and straightforward reaction conditions. The simplicity of the synthetic procedure and the ease of isolation make it a cost-effective reagent for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Pyrazole-1-carboximidamide, 5-amino-3,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The amino and carboximidamide groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
1H-Pyrazole-1-carboximidamide, 5-amino-3,4-dimethyl- has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1H-Pyrazole-1-carboximidamide, 5-amino-3,4-dimethyl- involves its interaction with molecular targets through its functional groups. The amino and carboximidamide groups can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways . The compound’s ability to act as a guanylation agent is particularly important in its mechanism of action .
Comparaison Avec Des Composés Similaires
1H-Pyrazole-1-carboxamidine: Another pyrazole derivative with similar structural features and applications.
3,5-Dimethyl-1-guanylpyrazole nitrate: Used in similar synthetic applications and has comparable properties.
S-Methylisothiouronium sulfate: A guanylation agent with different structural characteristics but similar uses.
Uniqueness: 1H-Pyrazole-1-carboximidamide, 5-amino-3,4-dimethyl- stands out due to its specific substitution pattern on the pyrazole ring, which imparts unique reactivity and stability. Its ability to form stable salts with various inorganic acids further enhances its versatility in organic synthesis .
Propriétés
Formule moléculaire |
C6H11N5 |
|---|---|
Poids moléculaire |
153.19 g/mol |
Nom IUPAC |
5-amino-3,4-dimethylpyrazole-1-carboximidamide |
InChI |
InChI=1S/C6H11N5/c1-3-4(2)10-11(5(3)7)6(8)9/h7H2,1-2H3,(H3,8,9) |
Clé InChI |
FPQYOXWBTVOXHJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N(N=C1C)C(=N)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(1-ethylpyrazol-4-yl)-2-[4-(7-methoxy-6-methoxycarbonylquinolin-4-yloxy)phenyl]acetamide](/img/structure/B13938609.png)

![1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 3-(2-amino-4-pyrimidinyl)-1-methyl-, methyl ester](/img/structure/B13938620.png)




![4-Methyl-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B13938658.png)

![[2-(2-Ethyl-4,5-diiodo-imidazol-1-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B13938670.png)
